HER2/neu (654-662) GP2
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Overview
Description
GP-2 HER2-derived, HLA-A2+ restricted peptide is a synthetic peptide derived from the human epidermal growth factor receptor 2 (HER2) protein. This peptide is specifically designed to be recognized by the human leukocyte antigen (HLA) A2 molecule, making it a potential candidate for cancer immunotherapy, particularly in breast cancer patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GP-2 HER2-derived, HLA-A2+ restricted peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of GP-2 HER2-derived, HLA-A2+ restricted peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: GP-2 HER2-derived, HLA-A2+ restricted peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
GP-2 HER2-derived, HLA-A2+ restricted peptide has several scientific research applications, including:
Cancer Immunotherapy: It is used as a vaccine to stimulate the immune system to target HER2-positive cancer cells, particularly in breast cancer patients.
Immunological Studies: The peptide is used to study T-cell responses and the mechanisms of antigen presentation.
Drug Development: It serves as a model peptide for developing new therapeutic agents targeting HER2-positive cancers.
Mechanism of Action
The mechanism of action of GP-2 HER2-derived, HLA-A2+ restricted peptide involves the following steps:
Antigen Presentation: The peptide is presented on the surface of antigen-presenting cells (APCs) by HLA-A2 molecules.
T-cell Activation: Cytotoxic T lymphocytes (CTLs) recognize the peptide-HLA complex and become activated.
Immune Response: Activated CTLs target and kill HER2-positive cancer cells.
Molecular Targets and Pathways:
Molecular Target: HER2 protein.
Pathways Involved: Major histocompatibility complex (MHC) class I pathway and T-cell receptor (TCR) signaling pathway.
Comparison with Similar Compounds
E75 (nelipepimut-S): Another HLA-A2 restricted peptide derived from HER2, used in cancer immunotherapy.
AE37: A HER2-derived peptide that elicits a CD4+ T-cell response.
Comparison:
Properties
CAS No. |
160790-21-6 |
---|---|
Molecular Formula |
C₄₂H₇₇N₉O₁₁ |
Molecular Weight |
884.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
XQIXDDUJIUUELO-JZOOTMHBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |
sequence |
One Letter Code: IISAVVGIL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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